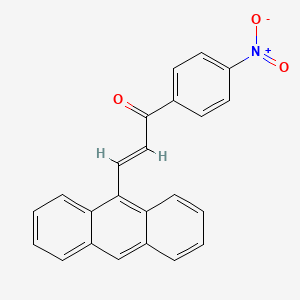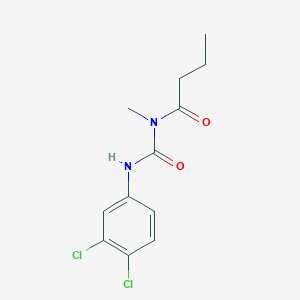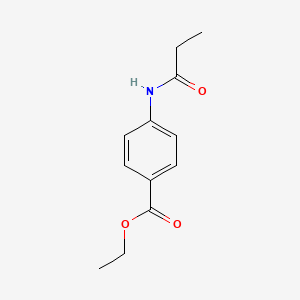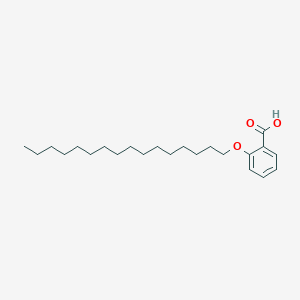![molecular formula C22H26N2O5S B11953319 N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine CAS No. 61413-49-8](/img/structure/B11953319.png)
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine typically involves the protection of the amino group of L-methionine with a benzyloxycarbonyl group, followed by coupling with L-phenylalanine. The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The coupling reaction is usually carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent such as dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. Upon removal of the protecting group, the compound can interact with enzymes, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-ε-Carbobenzyloxy-L-lysine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine is unique due to the presence of the methionine residue, which introduces a sulfur atom into the molecule This sulfur atom can undergo oxidation, providing additional functional diversity compared to other similar compounds
Properties
CAS No. |
61413-49-8 |
|---|---|
Molecular Formula |
C22H26N2O5S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-30-13-12-18(24-22(28)29-15-17-10-6-3-7-11-17)20(25)23-19(21(26)27)14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 |
InChI Key |
LIIUSXOFVLATGY-OALUTQOASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)






![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)




